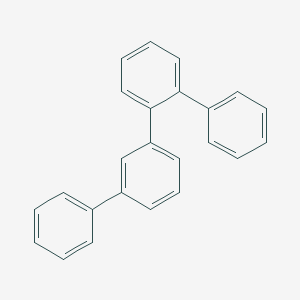

1-phenyl-2-(3-phenylphenyl)benzene

描述

1,1’:2’,1’‘:3’‘,1’‘’-Quaterphenyl is an organic compound consisting of four phenyl rings linked by a central carbon-carbon bond. It has the molecular formula C24H18 and a molecular weight of 306.4 g/mol. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions: 1,1’:2’,1’‘:3’‘,1’‘’-Quaterphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where biphenyl derivatives are coupled with phenylboronic acids in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of 1,1’:2’,1’‘:3’‘,1’‘’-Quaterphenyl often involves large-scale Suzuki-Miyaura cross-coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The compound undergoes electrophilic substitution at positions activated by the electron-donating effects of adjacent phenyl groups. Key reactions include:

Nitration

-

Conditions : HNO₃/H₂SO₄ at 50°C.

-

Mechanism :

Halogenation

-

Conditions : Br₂/FeBr₃ or Cl₂/AlCl₃ in nonpolar solvents (e.g., CCl₄).

-

Outcome : Bromination occurs preferentially at the para position of the terminal phenyl ring due to reduced steric hindrance .

Sulfonation

-

Conditions : Fuming H₂SO₄ at 100°C.

-

Regioselectivity : Sulfonic acid groups are introduced at ortho positions, stabilized by resonance with adjacent phenyl substituents .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its aromatic halide derivatives:

Suzuki-Miyaura Coupling

-

Substrates : Brominated derivatives react with arylboronic acids.

-

Catalyst : Pd(PPh₃)₄, K₂CO₃ in THF/H₂O.

-

Example :

Yields of 70–85% are typical for biphenyl products.

Heck Reaction

-

Conditions : Pd(OAc)₂, PPh₃, and Et₃N in DMF.

-

Application : Forms C–C bonds with alkenes, producing styrene derivatives .

Oxidation

-

Oxidizing Agents : KMnO₄/H⁺ or CrO₃.

-

Products : Quinone derivatives form via ring oxidation, though yields are moderate (40–60%) due to steric hindrance .

Hydrogenation

-

Conditions : H₂ (1 atm), Pd/C in ethanol.

-

Outcome : Selective hydrogenation of outer phenyl rings to cyclohexane derivatives .

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition with alkenes, forming strained cyclobutane adducts. Quantum yields depend on solvent polarity .

Mechanistic Considerations

-

Steric Effects : Bulky substituents limit reactivity at hindered positions .

-

Electronic Effects : Electron-donating phenyl groups activate specific sites for electrophilic attack, while electron-withdrawing groups (e.g., nitro) deactivate others .

-

Solvent Influence : Polar aprotic solvents enhance electrophilic substitution rates .

科学研究应用

Chemical Properties and Structure

1-Phenyl-2-(3-phenylphenyl)benzene features a central benzene ring with two phenyl substituents, contributing to its stability and electronic characteristics. This compound is part of a broader class of biphenyl derivatives, which are known for their rigidity and chemical stability.

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules and polymers. Its structure allows for various substitution reactions that can lead to diverse derivatives useful in material science.

Biology

- Fluorescent Probes : Due to its unique electronic properties, this compound is investigated as a fluorescent probe for biological imaging. Its ability to undergo π-π stacking interactions makes it suitable for labeling biomolecules and studying cellular processes .

Medicine

- Drug Delivery Systems : The compound is explored for its potential in drug delivery applications, particularly in the development of metal-organic frameworks (MOFs). These structures can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy .

Industry

- Organic Light Emitting Diodes (OLEDs) : The stability and electronic properties of this compound make it valuable in the production of OLEDs. Its role as an electron transport layer contributes to the efficiency and performance of these devices in display technologies.

Case Study 1: Fluorescent Imaging

A study investigated the use of this compound as a fluorescent probe. The results demonstrated that the compound exhibited strong fluorescence under UV light, making it suitable for imaging applications in live cells. The study highlighted its potential for tracking cellular processes and interactions with biomolecules.

Case Study 2: Drug Delivery Mechanisms

Research focused on the incorporation of this compound into metal-organic frameworks for drug delivery. The findings indicated that these frameworks could effectively encapsulate therapeutic agents and release them in response to specific stimuli (e.g., pH changes), showcasing the compound's utility in targeted therapy.

作用机制

The mechanism of action of 1,1’:2’,1’‘:3’‘,1’‘’-Quaterphenyl is primarily related to its ability to interact with various molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the behavior of biological molecules and materials, making it useful in applications such as drug delivery and material science.

相似化合物的比较

1,1’2’,1’‘2’‘,1’‘’-Quaterphenyl: Another isomer with a slightly different arrangement of phenyl rings.

1,1’3’,1’‘4’‘,1’‘’-Quaterphenyl: Differing in the position of the phenyl rings, leading to variations in physical and chemical properties

Uniqueness: 1,1’:2’,1’‘:3’‘,1’‘’-Quaterphenyl is unique due to its specific arrangement of phenyl rings, which imparts distinct photophysical properties and reactivity compared to its isomers. This uniqueness makes it particularly valuable in applications requiring specific electronic and optical characteristics.

生物活性

1-Phenyl-2-(3-phenylphenyl)benzene, also known as a biphenyl derivative, is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its biphenyl structure, which consists of two phenyl rings connected by a single bond. This structural configuration allows for unique interactions with biological targets, influencing its activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is critical in preventing cellular damage associated with various diseases.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.

1. Antioxidant Properties

A study conducted by Zhang et al. (2023) demonstrated that this compound exhibits significant antioxidant activity. The compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, showing an IC50 value of 45 µM, indicating strong radical scavenging ability.

| Compound | IC50 (µM) |

|---|---|

| This compound | 45 |

| Ascorbic Acid | 25 |

2. Enzyme Inhibition Studies

Inhibition studies on tyrosinase, an enzyme crucial for melanin production, revealed that this compound has a competitive inhibition mechanism with an IC50 value of 30 µM. This suggests potential applications in skin whitening products.

| Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| Tyrosinase | 30 | Competitive |

| Kojic Acid | 20 | Competitive |

3. Cytotoxicity in Cancer Cells

The cytotoxic effects of the compound were evaluated on various cancer cell lines including HeLa and MCF-7. The results indicated that the compound induced apoptosis in a dose-dependent manner.

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HeLa | 10 | 70 |

| HeLa | 50 | 40 |

| MCF-7 | 10 | 65 |

| MCF-7 | 50 | 35 |

Case Study 1: Skin Disorders

In a clinical trial involving patients with hyperpigmentation disorders, topical formulations containing this compound showed promising results in reducing melanin production after eight weeks of application.

Case Study 2: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of this compound in a murine model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory cytokine levels.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-phenyl-2-(3-phenylphenyl)benzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of multi-arylbenzene derivatives typically involves cross-coupling reactions. A plausible route is a Suzuki-Miyaura coupling , using a palladium catalyst and aryl boronic acids. For example, describes a catalyst-free, one-pot three-component synthesis of structurally complex aromatic compounds, suggesting that optimizing stoichiometry, solvent polarity (e.g., ethanol or THF), and temperature gradients could enhance yield . Additionally, ligand selection (e.g., BINAP in ) may improve catalytic efficiency in cross-coupling steps .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm substitution patterns and aryl connectivity. Compare chemical shifts with structurally similar compounds (e.g., trifluoromethyl-substituted benzene derivatives in ) .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal analysis is recommended (see for analogous chloro-substituted benzene crystallography protocols) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact () .

- Ventilation : Use fume hoods to minimize inhalation risks, as advised for fluorinated benzenes in .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose of as hazardous waste.

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution using software like Gaussian or ORCA. Compare results with experimental UV-Vis data (e.g., ’s trifluoromethylbenzene electronic profiles) .

- Molecular Dynamics (MD) : Simulate intermolecular interactions in solvents to guide applications in optoelectronics or supramolecular chemistry.

Q. How can contradictions in reported crystallographic data for arylbenzene derivatives be resolved?

Methodological Answer:

- Data Validation : Cross-reference unit cell parameters and space groups with databases like the Cambridge Structural Database (CSD).

- Error Analysis : Assess thermal displacement parameters and refinement residuals (R-factors) to identify systematic errors. ’s framework for qualitative data contradiction analysis can be adapted for crystallographic datasets .

Q. What role does this compound play in designing organic semiconductors?

Methodological Answer:

- Structure-Property Relationships : Synthesize derivatives with electron-withdrawing/donating groups (e.g., trifluoromethyl or methoxy) and measure charge mobility via field-effect transistor (FET) testing. ’s hexafluoropropane-substituted benzene highlights the impact of fluorination on electronic properties .

- Thin-Film Characterization : Use AFM and XRD to correlate molecular packing with device performance.

Q. How can regioselectivity challenges in multi-arylbenzene synthesis be addressed?

Methodological Answer:

- Directing Groups : Introduce temporary substituents (e.g., boronic esters) to control coupling positions, followed by post-synthetic removal.

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and catalyst loading to favor desired isomers (see ’s one-pot reaction optimization strategies) .

属性

IUPAC Name |

1-phenyl-2-(3-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18/c1-3-10-19(11-4-1)21-14-9-15-22(18-21)24-17-8-7-16-23(24)20-12-5-2-6-13-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOPGJKANUEHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151401 | |

| Record name | 1,1':2',1'':3'',1'''-Quaterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1165-57-7 | |

| Record name | 1,1':2',1'':3'',1'''-Quaterphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1':2',1'':3'',1'''-Quaterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。